molecular formula C17H22N4O3 B6670315 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide

Cat. No.: B6670315
M. Wt: 330.4 g/mol
InChI Key: YBKRICXEKGHSKG-WMLDXEAASA-N
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Description

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide is a complex organic molecule characterized by its oxolane ring bonded to a methoxypyridine and a methylpyrazolyl group

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-21-13(7-9-19-21)4-5-15(22)20-14-8-10-24-17(14)12-3-6-16(23-2)18-11-12/h3,6-7,9,11,14,17H,4-5,8,10H2,1-2H3,(H,20,22)/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKRICXEKGHSKG-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCC(=O)NC2CCOC2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)CCC(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Industrially, the production of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide would scale up these synthetic methods, often employing continuous flow reactors and automation to achieve efficiency and consistency. Green chemistry principles might also be applied to reduce waste and improve the sustainability of the process.

Chemical Reactions Analysis

Common Reagents and Conditions

Oxidation might use reagents like potassium permanganate, while reduction could involve agents such as sodium borohydride. Substitution reactions might be facilitated by nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The products of these reactions will vary based on the specific reactants and conditions, but could include modifications to the pyridine or pyrazolyl rings or alterations to the oxolane structure.

Scientific Research Applications

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide has numerous applications across different scientific domains. In chemistry, it can serve as a precursor or intermediate in the synthesis of more complex molecules. In biology, its unique structure might be investigated for potential bioactivity, such as binding to specific enzymes or receptors. In medicine, derivatives of this compound could be explored for therapeutic uses, possibly in the development of new drugs. Industrially, it might be used in the manufacture of materials with specific desired properties.

Mechanism of Action

The exact mechanism of action depends on the specific context in which the compound is used. In medicinal chemistry, for example, it might interact with molecular targets through binding to active sites on enzymes or receptors, altering their activity. The pathways involved could include inhibition or activation of biochemical processes essential for cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-3-(2-methylpyrazol-3-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical properties. Similar compounds might include other oxolane derivatives or molecules with pyridine and pyrazole rings, but they may lack the specific activity or properties of this compound.

This compound's distinct structure and reactivity make it a fascinating subject for further research and application development. If there's anything else you're curious about, let's keep the ball rolling!

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